molecular formula C7H9N3O2 B2901706 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1351772-44-5

7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2901706
CAS No.: 1351772-44-5
M. Wt: 167.168
InChI Key: NNMVFPXQPCPFKV-UHFFFAOYSA-N
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Description

7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: is a heterocyclic organic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound features a fused pyrazole and pyrazine ring system, which is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a one-pot three-step protocol starting from pyrazole-3-carboxylic acids. The process involves:

  • Amide formation: : Reacting pyrazole-3-carboxylic acid with an appropriate amine to form an amide.

  • Pyrazine ring closure: : Cyclization of the amide to form the pyrazine ring.

  • Hydrolysis and dehydration: : Final steps to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and choice of solvents to increase yield and purity. Continuous flow chemistry could be employed to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the pyrazine ring.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Oxidation: : Formation of 7-oxo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one.

  • Reduction: : Production of this compound derivatives.

  • Substitution: : Various substituted derivatives depending on the reagent used.

Scientific Research Applications

This compound has shown potential in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activity, including potential antimicrobial properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors.

  • Pathways Involved: : Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

  • 7-hydroxy-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness: : Compared to similar compounds, 7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has unique structural features that may confer distinct biological and chemical properties.

Properties

IUPAC Name

7-hydroxy-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-2-5-7(12)8-3-6(11)10(5)9-4/h2,6,11H,3H2,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVFPXQPCPFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(CNC(=O)C2=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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